6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone
Overview
Description
6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H17FN2O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12740595 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensors and Environmental Monitoring
Fluorophores and chemosensors based on similar structural frameworks have been extensively studied for their potential in detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these compounds make them valuable in environmental monitoring and analytical chemistry. For instance, different compounds based on the 4-Methyl-2,6-diformylphenol (DFP) platform have shown promise in detecting a range of substances due to their fluorescent properties (Roy, 2021).
Pharmacological Research
In pharmacological research, pyridazinone derivatives, including structures similar to 6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone, have been identified as selective cyclooxygenase inhibitors. These compounds exhibit significant potential in treating pain and inflammation associated with conditions like arthritis, showcasing their medicinal chemistry relevance (Asif, 2016).
Antioxidant Activity and Toxicity Studies
The evaluation of synthetic phenolic antioxidants highlights the environmental and health implications of chemical compounds used in industrial applications. Studies focus on their occurrence, human exposure, and potential toxicity, providing a framework for assessing the safety and environmental impact of chemical substances, including fluorinated compounds and naphthoquinones, which share functional similarities with the compound (Liu & Mabury, 2020).
Environmental Pollution and Remediation
Research into redox mediators and enzymatic approaches for treating organic pollutants in wastewater underlines the importance of chemical compounds in environmental remediation. Enzymes, enhanced by redox mediators, have shown efficacy in degrading recalcitrant compounds, suggesting a potential application area for similar chemical structures in pollution control (Husain & Husain, 2007).
Properties
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-(naphthalen-2-ylmethyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-27-21-13-18(23)8-9-19(21)20-10-11-22(26)25(24-20)14-15-6-7-16-4-2-3-5-17(16)12-15/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPBIJOCSQTQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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